6-Thiocyanatoriboflavin
Description
6-Thiocyanatoriboflavin is a synthetic derivative of riboflavin (vitamin B₂), where the hydroxyl group at the 6-position of the isoalloxazine ring is replaced by a thiocyano (-SCN) functional group . This modification alters its electronic and steric properties, influencing its redox behavior, solubility, and interactions with enzymes or metal ions. Its synthesis typically involves nucleophilic substitution reactions under controlled conditions, though detailed synthetic protocols remain proprietary in many cases.
Properties
CAS No. |
73647-56-0 |
|---|---|
Molecular Formula |
C18H19N5O6S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[7,8-dimethyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-6-yl] thiocyanate |
InChI |
InChI=1S/C18H19N5O6S/c1-7-3-9-12(15(8(7)2)30-6-19)20-13-16(21-18(29)22-17(13)28)23(9)4-10(25)14(27)11(26)5-24/h3,10-11,14,24-27H,4-5H2,1-2H3,(H,22,28,29) |
InChI Key |
FRZYWMHJCZJTRV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Synonyms |
6-SCN-riboflavin 6-thiocyanatoriboflavin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key riboflavin derivatives modified at the 6-position include:
The thiocyano group in this compound confers unique reactivity, such as nucleophilic displacement or metal-binding capabilities, distinguishing it from analogs like 6-hydroxy- or 6-methylriboflavin.
Stability Under Experimental Conditions
Studies involving high-temperature (800–820°C) and acidic/basic conditions (e.g., H₂SO₄, HCl) reveal that this compound is less thermally stable than its analogs. For example, under pyrolytic conditions, the SCN group decomposes, releasing volatile byproducts (e.g., HCN, SO₂), whereas 6-mercaptoriboflavin forms more stable metal sulfides under similar treatments .
Research Findings and Limitations
- A 2016 study employing ICP-MS/OES analyzed metal interactions with riboflavin derivatives. This compound showed weak affinity for Zn²⁺ and Cu²⁺ compared to 6-mercaptoriboflavin, which formed stable complexes .
- Stability assays under acidic conditions (pH < 3) indicated rapid degradation of this compound, whereas 6-methylriboflavin remained intact, highlighting the susceptibility of the SCN group to hydrolysis .
Limitations : Direct comparative data on enzymatic inhibition or pharmacokinetics are scarce. The Russian study focused on analytical methods rather than biological applications, necessitating further interdisciplinary research.
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